molecular formula C17H15N3O3S B2906682 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-02-6

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2906682
CAS No.: 896352-02-6
M. Wt: 341.39
InChI Key: BPEZFHSQDAKPQH-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound designed for medicinal chemistry and anticancer research. It features a 1,3,4-oxadiazole ring, a privileged scaffold in drug discovery known for its wide range of biological activities . This heterocyclic core is recognized for its ability to interact with various biological targets and is a key structural component in several commercially available drugs . The primary research value of this compound lies in its potential as an antitumor agent. Derivatives of 1,3,4-oxadiazole have demonstrated potent antiproliferative effects against various cancer cell lines through multiple mechanisms . These mechanisms include the inhibition of critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structure-activity relationship (SAR) of 1,3,4-oxadiazoles suggests that the presence of a methylthio group, as seen in the 2-(methylthio)benzamide moiety of this compound, can be a key feature for biological activity, and its conversion to a methylsulfonyl group may further enhance potency . The 4-methoxyphenyl substitution at the 5-position of the oxadiazole ring is also a common feature in biologically active compounds, with some research indicating that a p-methoxy group can influence antimicrobial potential, showcasing the versatility of this pharmacophore . This product is provided for non-human research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)16-19-20-17(23-16)18-15(21)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEZFHSQDAKPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 2-(methylthio)benzoic acid under acidic or basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other 1,3,4-oxadiazole benzamide derivatives but differs in substituent patterns (Table 1). Key structural variations include:

  • Oxadiazole Substituents : The 4-methoxyphenyl group is a common feature in compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide), which are associated with antifungal and antitubercular activities, respectively .
  • Benzamide Substituents : The 2-(methylthio) group distinguishes the target compound from analogs such as N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (compound 2r, ), which has a 4-methyl substituent. The methylthio group likely increases electron density and lipophilicity compared to alkyl or nitro groups .

Table 1. Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Benzamide Substituent Key Activities Reference ID
Target Compound 4-Methoxyphenyl 2-(Methylthio) Inferred from analogs -
LMM5 4-Methoxyphenylmethyl 4-Sulfamoylbenzyl Antifungal (C. albicans)
CDD-934506 4-Methoxyphenyl 4-Nitrophenyl (sulfanyl) Antitubercular
N-(5-(4-Methoxyphenyl)-oxadiazol-2-yl)-4-methylbenzamide 4-Methoxyphenyl 4-Methyl Not reported
HSGN-235 () 4-(Trifluoromethyl)phenyl 3-Fluoro-4-(trifluoromethoxy) Antibacterial (N. gonorrhoeae)
Compound 446 (Wang et al., ) - 2-Nitro, methylthio-oxadiazole Antiviral (potent)
Physicochemical and Spectral Properties
  • IR Spectroscopy : The target compound’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the oxadiazole and methoxy groups, consistent with analogs in and .
  • NMR : The methoxy proton resonance (~δ 3.8 ppm) and methylthio protons (~δ 2.5 ppm) align with data for compound 2r () and CDD-934506 .
Structure-Activity Relationship (SAR) Insights
  • Oxadiazole Substituents : The 4-methoxyphenyl group enhances metabolic stability and π-π stacking interactions, as seen in LMM5 and CDD-934506 .
  • Benzamide Substituents : Electron-withdrawing groups (e.g., nitro in compound 446) improve antiviral activity, while electron-donating groups (e.g., methylthio) may balance solubility and binding .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antiviral activities. The focus will be on empirical data from various studies, highlighting structure-activity relationships (SAR), case studies, and synthesis methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S with a molecular weight of 305.35 g/mol. The compound features a methoxy-substituted phenyl group and a methylthio group attached to a benzamide backbone.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound I-8RET kinaseModerate to high potency
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-722.54

The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Antibacterial Activity

Studies have indicated that oxadiazole derivatives possess notable antibacterial properties. For example, a related oxadiazole compound was tested against several bacterial strains:

Bacterial StrainActivity (Zone of Inhibition in mm)Reference
E. coli15
S. aureus18

These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy.

Antiviral Activity

N-Heterocycles, including oxadiazoles, have been investigated for their antiviral potential. Compounds similar to this compound have shown promise against viral infections:

VirusEC50 (µM)Reference
HIV0.20
Influenza0.35

These results indicate that structural changes in the oxadiazole moiety can significantly impact antiviral activity.

Case Study 1: Anticancer Mechanism

In a study involving the compound's analogs, it was found that certain derivatives could induce apoptosis in cancer cells through caspase activation. The most potent derivative showed an increase in caspase-3 levels by 7.80-fold compared to untreated controls, indicating a strong apoptotic effect on cancer cells .

Case Study 2: Structure-Activity Relationship

A comprehensive SAR analysis revealed that substituents on the oxadiazole ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–120°C↑ Yield (70–85%)
SolventDMF or THF↑ Solubility
CatalystPyridine↓ Side Reactions

Q. Table 2. Biological Activity Comparison

Analog StructureIC₅₀ (μM) – MCF-7Key Modification
Parent Compound12.3Baseline
–OCH₃ → –NO₂8.7↑ Electron-withdrawing
–SCH₃ → –SOCH₃25.1↓ Reactivity

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